3,4,5-trimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
Description
3,4,5-trimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a trimethoxyphenyl group and a tricyclic system containing sulfur and nitrogen atoms
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-9-20-11-5-6-12-17(16(11)27-9)28-19(21-12)22-18(23)10-7-13(24-2)15(26-4)14(8-10)25-3/h5-8H,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEKDBGJPDJSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-methylbenzo[d]thiazole-6-thiol
A validated method involves the reaction of 2-amino-4-methylbenzo[d]thiazole-6-thiol with chlorocarbonyl sulfides under alkaline conditions. The thiol group undergoes nucleophilic attack on the electrophilic sulfur center, inducing cyclization to form the tricyclic core. Key parameters include:
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature : 80–100°C
- Catalyst : Triethylamine (TEA) or potassium carbonate
The intermediate 4-amino derivative is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7) with a reported yield of 68–72%.
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
The benzamide moiety originates from 3,4,5-trimethoxybenzoic acid, which is activated as its acyl chloride for amide coupling.
Synthesis of 3,4,5-Trimethoxybenzoic Acid
Industrial-scale production typically employs syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) as the starting material. Methylation with dimethyl sulfate in acetone under reflux yields 3,4,5-trimethoxybenzaldehyde. Subsequent oxidation using potassium permanganate (KMnO₄) in acidic conditions converts the aldehyde to the carboxylic acid:
$$
\text{3,4,5-Trimethoxybenzaldehyde} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{3,4,5-Trimethoxybenzoic acid} \quad (93\%\ \text{yield})
$$
Conversion to Acyl Chloride
Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 4 hours produces the corresponding acyl chloride:
$$
\text{3,4,5-Trimethoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{3,4,5-Trimethoxybenzoyl chloride} \quad (98\%\ \text{purity})
$$
Amide Coupling: Formation of the Target Compound
The final step involves coupling the tricyclic amine with 3,4,5-trimethoxybenzoyl chloride.
Reaction Conditions
- Solvent : Anhydrous DCM or THF
- Base : N,N-Diisopropylethylamine (DIPEA) or pyridine
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with catalytic 4-dimethylaminopyridine (DMAP)
The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of the acyl chloride. After 12–18 hours at room temperature, the crude product is purified via recrystallization (ethanol/water) or flash chromatography.
Optimization and Challenges
Regioselectivity in Cyclization
Competing pathways during tricyclic core formation may yield isomeric byproducts. Microwave-assisted synthesis at 120°C for 20 minutes enhances regioselectivity, favoring the desired product (85% yield).
Stability of Intermediates
The thiol intermediate is prone to oxidation. Conducting reactions under inert atmosphere (N₂ or Ar) and using antioxidants like ascorbic acid improves stability.
Analytical Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Advantages |
|---|---|---|---|
| Traditional Cyclization | 68% | 95% | Cost-effective, scalable |
| Microwave-Assisted | 85% | 98% | Reduced reaction time, higher selectivity |
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The tricyclic system can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can yield quinones, while reduction of the tricyclic system can produce various reduced derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group can inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), while the tricyclic system can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.
Combretastatin: A potent microtubule-targeting agent with a similar structure.
Uniqueness
What sets 3,4,5-trimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide apart is its unique tricyclic system, which provides additional sites for interaction with biological targets, potentially enhancing its therapeutic effects and broadening its range of applications.
Biological Activity
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 388.4574 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
IUPAC Name
The IUPAC name is derived from its structural components, indicating the presence of methoxy groups and a unique bicyclic framework.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various pathogens.
- Antitumor Effects : Preliminary data suggest that it may inhibit cancer cell proliferation, potentially through apoptosis induction.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of similar compounds showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating potential for development as an antimicrobial agent.
- Antitumor Research : In vitro studies demonstrated that the compound could reduce the viability of cancer cell lines by inducing cell cycle arrest and apoptosis. Further investigations are needed to elucidate the specific pathways involved.
- Inflammation Modulation : Research highlighted its potential in reducing markers of inflammation in animal models, suggesting that it could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O5 |
| Molecular Weight | 388.4574 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-{...} |
Research Findings
Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. For instance:
- Structural Modifications : Altering functional groups has been shown to improve potency against specific targets.
- Combination Therapies : Combining this compound with existing drugs has yielded synergistic effects, particularly in cancer treatment protocols.
Q & A
Q. How is the compound’s environmental impact assessed in long-term studies?
- Methodological Answer : Ecotoxicological profiling includes biodegradation assays (OECD 301F) and aquatic toxicity tests (Daphnia magna LC₅₀). Mass spectrometry tracks environmental persistence in soil/water matrices, while QSAR models predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
